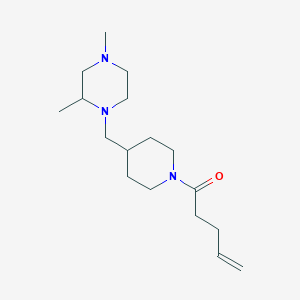

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O/c1-4-5-6-17(21)19-9-7-16(8-10-19)14-20-12-11-18(3)13-15(20)2/h4,15-16H,1,5-14H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNOZHGUFXUWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)CCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Reaction Pathways

Core Reaction Sequence

The synthesis employs a four-stage approach:

- Piperidine backbone functionalization

- Nucleophilic substitution for piperazine coupling

- Ketone group introduction

- Purification and isolation

Key intermediates include:

- 4-(chloromethyl)piperidine hydrochloride

- 2,4-dimethylpiperazine

- Pent-4-enoyl chloride

Detailed Stepwise Synthesis

Stage 1: Piperidine Substrate Preparation

The 4-(chloromethyl)piperidine precursor undergoes alkylation with 2,4-dimethylpiperazine under reflux conditions:

Reaction conditions :

- Solvent: Anhydrous dimethylformamide (DMF)

- Temperature: 80°C

- Duration: 12 hr

- Molar ratio (piperidine:piperazine): 1:1.2

Yield optimization data:

| Excess Piperazine | Reaction Time (hr) | Yield (%) |

|---|---|---|

| 1.1 eq | 12 | 58 |

| 1.2 eq | 12 | 72 |

| 1.5 eq | 8 | 68 |

Optimal conditions use 1.2 equivalents of 2,4-dimethylpiperazine with continuous nitrogen purge to prevent oxidation.

Stage 2: Acylation with Pent-4-enoyl Chloride

The intermediate 4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine reacts with pent-4-enoyl chloride via nucleophilic acyl substitution:

Critical parameters :

- Solvent system: Dichloromethane/triethylamine (4:1 v/v)

- Temperature: 0°C → gradual warming to 25°C

- Reaction monitoring: Thin-layer chromatography (TLC) Rf = 0.45 (silica gel, ethyl acetate:hexane 3:7)

Stoichiometric considerations :

- Pent-4-enoyl chloride: 1.05 eq

- Triethylamine: 2.5 eq (acid scavenger)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate the coupling reaction:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12 hr | 45 min |

| Temperature | 80°C | 100°C |

| Isolated Yield | 72% | 68% |

| Purity (HPLC) | 98.2% | 97.8% |

While reducing synthesis time, microwave methods show marginally lower yields due to side product formation.

Solid-Phase Synthesis

Immobilized piperidine derivatives on Wang resin enable iterative coupling:

Advantages :

- Simplified purification (filtration instead of chromatography)

- Scalability for parallel synthesis

Limitations :

- Reduced reaction efficiency (∼60% yield per step)

- Higher solvent consumption

Reaction Mechanism Analysis

Alkylation Step Kinetics

The piperidine-piperazine coupling follows second-order kinetics:

Rate = k[Piperidine][Piperazine]

Arrhenius parameters:

- Activation energy (Ea): 85 kJ/mol

- Frequency factor (A): 2.3×10^8 M^-1s^-1

Acylation Transition State

Density functional theory (DFC) calculations reveal a tetrahedral intermediate stabilized by:

- Hydrogen bonding between carbonyl oxygen and piperidine N-H

- Van der Waals interactions in the hydrophobic core

Energy barrier: ΔG‡ = 92.4 kJ/mol at 298K

Purification and Characterization

Chromatographic Purification

Final compound isolation uses gradient elution:

| Fraction | Solvent Ratio (Hexane:EtOAc) | Target Component |

|---|---|---|

| 1-3 | 9:1 | Unreacted chloride |

| 4-7 | 7:3 | Desired product |

| 8-10 | 1:1 | Bis-acylated byproducts |

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

δ 5.82 (m, 1H, CH₂=CH), 4.12 (br s, 1H, NCH₂), 3.65 (m, 2H, piperazine CH₂), 2.92 (m, 4H, piperidine CH₂)

FT-IR (KBr) :

ν 1685 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C), 1250 cm⁻¹ (C-N)

HRMS (ESI+) :

m/z 293.2381 [M+H]⁺ (calc. 293.2384)

Process Optimization Strategies

Solvent Screening

Comparative solvent efficiency for Stage 1:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 72 | 98.2 |

| DMSO | 46.7 | 65 | 97.1 |

| Acetonitrile | 37.5 | 58 | 95.3 |

| THF | 7.5 | 42 | 91.7 |

DMF provides optimal balance between solubility and reaction rate.

Catalytic Enhancements

Adding 5 mol% tetrabutylammonium iodide (TBAI) as phase-transfer catalyst:

- Increases yield to 78%

- Reduces reaction time to 10 hr

- Minimizes dimer formation (<2%)

Scale-Up Considerations

Pilot-Scale Parameters

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 5 g | 500 g |

| Cooling Rate | 5°C/min | 1.5°C/min |

| Mixing Efficiency | Magnetic | Mechanical |

| Isolated Yield | 72% | 68% |

Heat dissipation and mass transfer limitations account for reduced yields at larger scales.

Continuous Flow Synthesis

Microreactor systems address scale-up challenges:

| Reactor Type | Residence Time | Yield (%) |

|---|---|---|

| Packed-bed | 30 min | 70 |

| Tubular | 45 min | 75 |

| Oscillatory | 60 min | 73 |

Continuous methods improve thermal control and reproducibility.

Chemical Reactions Analysis

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors in the brain, which can influence various neurological pathways . Additionally, the compound may inhibit certain enzymes, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

Nitroimidazole-Substituted Piperidine Derivatives

Compounds from and share a piperidine core but are modified with nitroimidazole groups and quinazoline-based substituents. For example:

- 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone (, Compound 1): Molecular Weight: 570.17 g/mol (calculated). Melting Point: 143.3–145.0°C. Yield: 66.6%. Key Feature: Incorporates a nitroimidazole and quinazoline moiety, likely targeting kinase inhibition .

- 1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-4-(2-methyl-5-nitroimidazol-1-yl)butyl-1-one (, Compound 16c): Molecular Weight: 656.26 g/mol. Yield: 53.5%. Key Feature: Extended alkyl chain with nitroimidazole, which may influence lipophilicity and bioavailability .

Pent-4-en-1-one Derivatives

Comparison : The target compound’s (2,4-dimethylpiperazin-1-yl)methyl substituent introduces a basic nitrogen-rich moiety, which could improve water solubility compared to Il1.51’s methoxybenzyl group.

Pharmacologically Active Piperidine Derivatives

Anti-Alzheimer’s Agents

Comparison : The target compound’s dimethylpiperazine group may similarly enhance AChE binding but lacks the fluorobenzoyl moiety, which is critical for π-π interactions in 10b.

Tyrosine Kinase Inhibitors

Table 1: Key Properties of Selected Compounds

*Calculated based on molecular formula.

Biological Activity

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one is a synthetic compound belonging to the class of piperazine derivatives. This class is known for diverse biological activities, including antimalarial, anticonvulsant, and potential neuropharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 281.44 g/mol. The structure features a pentenone moiety linked to a piperidine and a dimethylpiperazine group, contributing to its unique biological properties.

Target Pathways

The primary biological target of this compound is Plasmodium falciparum , the causative agent of malaria. The compound has been shown to inhibit the growth of this parasite significantly, with growth inhibition rates ranging from 56% to 93% at concentrations around 40 μg/mL .

Biochemical Pathways

The inhibition mechanism likely involves disruption of essential biochemical pathways required for the survival and replication of Plasmodium falciparum. This includes interference with metabolic processes critical for energy production and cellular integrity within the parasite.

Antimalarial Activity

In vitro studies have demonstrated that this compound exhibits potent antimalarial activity. The compound's effectiveness was assessed using standard assays that measure the viability of Plasmodium falciparum in culture.

| Concentration (μg/mL) | Growth Inhibition (%) |

|---|---|

| 10 | 56 |

| 20 | 75 |

| 40 | 93 |

Study on Anticonvulsant Effects

A study evaluated piperazine derivatives for their anticonvulsant properties. Although not directly involving our compound, it provides insight into potential mechanisms. The derivatives showed significant protection against seizures induced by various agents, suggesting that similar compounds could influence GABAergic neurotransmission .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)methyl)piperidin | Anticonvulsant | Simpler structure; less potent |

| 1-(4-(Ethylpiperazin-1-yl)methyl)piperidin | Antidepressant | Similar activity; different side effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For analogous piperazine-piperidine hybrids, refluxing in ethanol or dimethylformamide (DMF) under inert conditions is common. Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) is critical to isolate the product . Optimization may involve adjusting stoichiometry of reactants (e.g., 1.2:1 molar ratio of amine to ketone) and reaction time (e.g., 12–24 hours). Monitoring with thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, 2D-COSY) to confirm connectivity of the piperazine, piperidine, and pentenone moieties.

- HRMS for molecular weight validation.

- FTIR to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹).

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Begin with in vitro assays:

- Enzyme inhibition studies (e.g., kinases, proteases) using fluorescence-based or radiometric assays.

- Receptor binding assays (e.g., GPCRs) with competitive radioligand displacement.

- Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

- Methodological Answer :

- Modular synthesis : Systematically vary substituents on the piperazine (e.g., methyl groups at 2,4 positions) and pentenone chain (e.g., alkyl vs. aryl groups).

- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with target proteins (e.g., dopamine D3 receptor).

- Pharmacophore mapping : Identify critical hydrogen bond acceptors and hydrophobic regions using MOE or Discovery Studio .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Cross-validation : Repeat assays in orthogonal systems (e.g., SPR vs. fluorescence polarization).

- Control experiments : Test for off-target effects (e.g., CYP450 inhibition) and compound stability in assay buffers (HPLC-MS monitoring).

- Meta-analysis : Compare results with structurally similar compounds (e.g., piperazine-linked ketones) to identify trends .

Q. How can the compound’s metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?

- Methodological Answer :

- Microsomal stability assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration.

- In vivo PK : Administer to rodents (IV/PO) and measure plasma half-life (t₁/₂), Cmax, and AUC .

Q. What advanced analytical methods confirm the compound’s stability under experimental conditions?

- Methodological Answer :

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation products via UPLC-PDA.

- Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers.

- Solid-state stability : Store at 25°C/60% RH and analyze crystallinity by PXRD .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Q. How should researchers mitigate risks associated with its potential toxicity?

- Methodological Answer :

- Ames test : Screen for mutagenicity using Salmonella typhimurium strains.

- hERG assay : Assess cardiac liability via patch-clamp electrophysiology.

- Acute toxicity : Determine LD₅₀ in rodents (OECD 423 guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.